Isobutyl chloroformate

Vue d'ensemble

Description

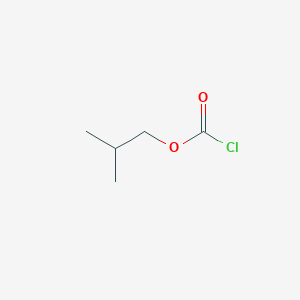

Isobutyl chloroformate (IBCF, C₅H₉ClO₂; CAS 543-27-1) is a reactive organochlorine compound widely used in organic synthesis and analytical chemistry. It features a chloroformate group (-O-CO-Cl) attached to an isobutyl (2-methylpropyl) moiety. With a molecular weight of 136.58 g/mol , it is a colorless to pale yellow liquid with a boiling point of 130°C . Key applications include:

- Peptide coupling: As an activating agent for carboxylic acids in solid-phase synthesis, offering cost advantages over reagents like HATU .

- Derivatization: Enhancing analyte volatility and detectability in gas chromatography-mass spectrometry (GC-MS) for drugs like cocaine metabolites .

- Pharmaceutical intermediates: Synthesizing carbamates and amides, such as methotrexate derivatives .

Its reactivity stems from the electrophilic chloroformate group, enabling rapid reactions with nucleophiles (e.g., amines, alcohols). However, it is highly hazardous, classified under DOT hazard class 8 (corrosive) with UN# 2742 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isobutyl chloroformate is typically synthesized through the reaction of phosgene with isobutanol. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas. The general reaction is as follows:

COCl2+C4H9OH→C5H9ClO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of phosgene and isobutanol in a reactor. The reaction is typically conducted at low temperatures to control the exothermic nature of the process. The product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Amines: React with this compound to form carbamates under mild conditions.

Alcohols: React with this compound to form carbonate esters, often in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Applications De Recherche Scientifique

Chemical Synthesis

Peptide and Oligonucleotide Synthesis

IBCF is primarily utilized as a reagent in the synthesis of peptides and oligonucleotides. It functions by blocking the 5′-hydroxyl group of deoxyribosides, facilitating the formation of mixed anhydrides with carboxylic acids, which are crucial for amide bond formation in peptide synthesis. This method is particularly advantageous due to its efficiency and ability to minimize racemization during coupling reactions.

Case Study: Frakefamide Synthesis

In a pilot-plant-scale synthesis of the analgesic tetrapeptide frakefamide × HCl, IBCF was employed to activate the carboxyl groups of protected amino acids. This activation allowed for efficient coupling reactions, demonstrating IBCF's suitability for large-scale peptide synthesis.

Analytical Chemistry

Gas Chromatography Derivatization

IBCF is extensively used in preparing volatile derivatives for gas chromatographic analysis. For instance, it has been applied to the derivatization of amino acids, enhancing their detectability in biological samples. A notable application includes the rapid determination of L-phenylalanine in neonatal blood samples using IBCF for solid-phase microextraction followed by differential pulse voltammetry .

Application in Clinical Biochemistry

In clinical settings, IBCF assists in preparing derivatives of compounds such as taurine, which are critical for urinary analysis. This methodological advancement allows for more accurate assessments in metabolic disorders .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

IBCF plays a pivotal role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), especially those related to peptide-based drugs. Its unique reactivity profile allows for the efficient formation of complex molecules necessary for drug development .

Research on Folate Analogues

Research has highlighted IBCF's importance in synthesizing folate analogues used in cancer therapy. Studies have demonstrated its utility in creating compounds that inhibit thymidylate synthase, showcasing its relevance in medicinal chemistry .

Industrial Applications

Agrochemicals and Dyes Production

In industrial chemistry, IBCF is utilized in producing agrochemicals and dyes. Its ability to facilitate nucleophilic substitution reactions makes it valuable for synthesizing various industrial chemicals.

Mécanisme D'action

Isobutyl chloroformate exerts its effects primarily through its reactivity with nucleophiles. In oligonucleotide synthesis, it blocks the 5′-hydroxyl function of deoxyribosides, preventing unwanted side reactions and ensuring the correct sequence assembly . The compound acts as a condensing agent, facilitating the formation of peptide bonds in peptide synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Isomers: n-Butyl and sec-Butyl Chloroformates

Isobutyl chloroformate belongs to a family of butyl chloroformates, including n-butyl (straight-chain) and sec-butyl (secondary) isomers. Key differences:

Key Insight : While structurally similar, the branched isobutyl group reduces steric hindrance compared to sec-butyl, enhancing its utility in coupling reactions. n-Butyl derivatives are less favored due to handling challenges and lower commercial availability .

Comparison with Other Alkyl Chloroformates

Methyl, Ethyl, and Allyl Chloroformates

Alkyl chloroformates vary in chain length and functional groups, influencing their reactivity and applications:

Derivatization Efficiency : Ethyl chloroformate is preferred for perfluorocarboxylic acids (PFCAs) due to better volatility, while this compound excels in cocaine metabolite analysis .

Cost : this compound is cheaper (2,800 JPY/25g) than specialized reagents like HATU but more expensive than methyl or ethyl variants.

Comparison with Aromatic Chloroformates: Phenyl Chloroformate

Aromatic chloroformates, such as phenyl chloroformate (C₇H₅ClO₂), exhibit distinct properties due to their benzene ring:

Thermal Stability : Phenyl derivatives are more thermally stable due to aromatic resonance, making them suitable for high-temperature reactions.

Cost and Availability

| Compound | Price (JPY/25g) | Key Suppliers |

|---|---|---|

| This compound | 2,800 | Kanto Reagents, BASF |

| Methyl Chloroformate | 1,500 | Sigma-Aldrich, TCI Chemicals |

| HATU | 15,000 | Thermo Fisher, Merck |

Activité Biologique

Isobutyl chloroformate (iBuOCOCl) is an organic compound that serves as a versatile reagent in organic synthesis, particularly in the formation of carbamates and in peptide coupling reactions. Its biological activity is primarily linked to its role as a coupling agent in the synthesis of biologically relevant compounds, including pharmaceuticals and amino acid derivatives. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, applications, and relevant case studies.

This compound is characterized by its ability to activate carboxylic acids for nucleophilic attack by amines, forming carbamate linkages. The mechanism typically involves the formation of a mixed anhydride intermediate, which can subsequently react with nucleophiles. The reaction pathway can lead to side products such as symmetrical anhydrides and urethanes, which have implications for the efficiency of peptide synthesis.

Reaction Mechanisms

-

Activation of Carboxylic Acids :

- This compound reacts with carboxylic acids to form a mixed carboxylic-carbonic anhydride.

- This intermediate can then react with amines to yield carbamates.

- Side Reactions :

Applications in Biological Research

This compound has been utilized in various biological studies and applications:

- Peptide Synthesis : It is frequently used as a coupling agent in peptide synthesis due to its ability to activate carboxyl groups efficiently. This application is crucial in developing therapeutic peptides and proteins .

- Amino Acid Derivatization : The compound has been employed in the derivatization of amino acids for analytical purposes, such as gas chromatography (GC), enhancing detection sensitivity .

- Synthesis of Antifolate Compounds : Research indicates that this compound plays a role in synthesizing antifolate drugs, which are important in cancer treatment due to their ability to inhibit cell proliferation .

Study 1: Kinetic Evaluation

A study evaluated the kinetics of solvolysis of this compound in various solvents. The results indicated that solvolysis rates were influenced by solvent polarity and nucleophilicity, suggesting that both addition-elimination and ionization mechanisms could be at play. The study provided insights into optimizing reaction conditions for better yields in synthetic applications .

Study 2: Amino Acid Derivatization

In another investigation, this compound was used for rapid derivatization of amino acids in neonatal blood samples. This method demonstrated high sensitivity and specificity, proving valuable for clinical diagnostics related to metabolic disorders such as phenylketonuria (PKU) .

Study 3: Peptide Coupling Efficiency

A comprehensive analysis on the efficiency of this compound as a coupling agent revealed that under optimized conditions, it minimizes side reactions while maximizing yield. The study highlighted the importance of controlling reaction parameters to enhance the selectivity towards desired products .

Data Table: Key Findings on this compound

Q & A

Q. What are the standard synthetic methodologies for preparing isobutyl chloroformate, and how do reaction conditions influence yield?

Basic Research Question

this compound is typically synthesized via the reaction of isobutanol with phosgene (COCl₂) under controlled conditions. A common method involves bubbling phosgene into cooled isobutanol (0–5°C) in an inert solvent like toluene, followed by fractional distillation to isolate the product . Key factors affecting yield include:

- Temperature control : Excess heat promotes side reactions (e.g., hydrolysis or decomposition).

- Solvent choice : Non-polar solvents (e.g., toluene) minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of phosgene to isobutanol optimizes purity.

Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Prevents thermal decomposition |

| Solvent | Toluene | Reduces hydrolysis |

| Phosgene:Isobutanol | 1:1 | Minimizes residual reactants |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

IBCF is highly toxic, corrosive, and moisture-sensitive. Essential safety measures include:

- Personal Protective Equipment (PPE) : Impervious butyl rubber gloves (EN 374), tightly sealed goggles (EN 166), and lab coats .

- Respiratory Protection : Positive-pressure supplied-air respirators in poorly ventilated areas .

- Storage : Under nitrogen in airtight containers at ambient temperatures, away from oxidizers and moisture .

- Spill Management : Neutralize spills with sodium bicarbonate and evacuate the area immediately .

Q. How does this compound function as a coupling agent in peptide synthesis, and what are common pitfalls in its application?

Advanced Research Question

IBCF facilitates peptide bond formation via the mixed anhydride method. It activates carboxyl groups by forming an intermediate with the carboxylate, which reacts with amines to yield amides. Key considerations:

- Solvent Selection : Use anhydrous THF or DCM to prevent hydrolysis .

- Stoichiometry : Excess IBCF (1.2–1.5 equivalents) ensures complete activation but may require quenching with tertiary amines.

- Temperature : Reactions are typically conducted at –15°C to 0°C to suppress racemization .

Common Pitfalls :

- Moisture Contamination : Leads to reduced yields via hydrolysis.

- Side Reactions : Competing acylation of hydroxyl or thiol groups in complex substrates.

Q. How can researchers address contradictions in toxicity data for this compound?

Advanced Research Question

Toxicity data for IBCF are limited, with most studies extrapolated from structural analogs like n-butyl chloroformate. For example:

- Mouse RD50 : 97 ppm (IBCF) vs. 117 ppm (sec-butyl chloroformate), suggesting similar irritancy profiles .

- AEGL Guidelines : Adopted n-butyl chloroformate values due to insufficient IBCF-specific data .

Table 2: Comparative Toxicity of Chloroformates

| Compound | RD50 (ppm) | AEGL-1 (10-min) | AEGL-3 (30-min) |

|---|---|---|---|

| n-Butyl chloroformate | 97 | 0.18 ppm | 5.3 ppm |

| This compound | 97 | Adopted from n-butyl | Adopted from n-butyl |

Recommendations :

- Conduct species-specific inhalation studies to refine AEGL values.

- Use computational toxicology (e.g., QSAR models) to predict untested endpoints .

Q. What methodological advantages does IBCF offer in gas chromatographic (GC) analysis of amino acids?

Advanced Research Question

IBCF derivatizes polar amino acids (e.g., taurine) into volatile tert-butyloxycarbonyl (t-BOC) derivatives, enhancing GC detection. Steps include:

Derivatization : React amino acids with IBCF in alkaline medium (pH 9–10) to form stable carbamates .

Extraction : Partition derivatives into organic solvents (e.g., ethyl acetate) for injection.

Advantages :

- High Sensitivity : Enables detection at nanomolar concentrations.

- Broad Applicability : Compatible with flame ionization (FID) and mass spectrometry (MS) detection .

Case Study : Masuoka et al. (1989) quantified urinary taurine using IBCF derivatization, achieving a detection limit of 0.1 µg/mL .

Q. How can researchers optimize IBCF-mediated esterification reactions in complex matrices?

Advanced Research Question

Esterification using IBCF requires balancing reactivity and selectivity:

- Catalyst Use : Add pyridine or DMAP to scavenge HCl and accelerate reaction rates .

- Substrate Compatibility : Avoid alcohols with steric hindrance (e.g., tertiary alcohols), which reduce efficiency.

- Workup : Quench excess IBCF with aqueous NaHCO₃ before purification .

Example : In synthesizing phenethyl-carbamic acid isobutyl ester, a 1:1.2 ratio of phenethylamine to IBCF in dry DCM at 0°C achieved >85% yield .

Propriétés

IUPAC Name |

2-methylpropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOETUEMZNOLGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2, Array | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052194 | |

| Record name | Isobutyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible., Clear liquid; [Merck Index] Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

129 °C | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

27 °C c.c. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.71 | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.5 [mmHg], Vapor pressure, kPa at 20 °C: 2.2 | |

| Record name | Isobutyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

543-27-1 | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl chlorocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyl Chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/isobutyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL CHLOROCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S785TC0OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.